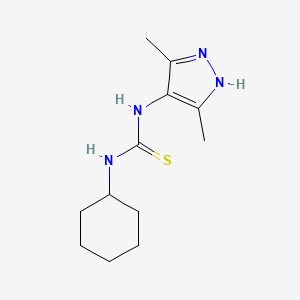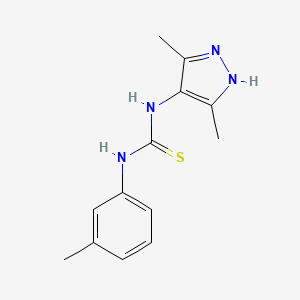![molecular formula C23H24N8S2 B4360654 N-(3-METHYLPHENYL)-N'-[1-({4-[(3-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA](/img/structure/B4360654.png)
N-(3-METHYLPHENYL)-N'-[1-({4-[(3-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA
Overview
Description
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-methylphenyl)(thiourea)] is a complex organic compound featuring a pyrazole and thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-methylphenyl)(thiourea)] typically involves the reaction of methylenebis(1H-pyrazole-1,4-diyl) with N-(3-methylphenyl)thiourea under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-methylphenyl)(thiourea)] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may yield a variety of products depending on the nature of the substituent.
Scientific Research Applications
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-methylphenyl)(thiourea)] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-methylphenyl)(thiourea)] involves its interaction with specific molecular targets. The pyrazole and thiourea moieties can form hydrogen bonds and coordinate with metal ions, which can influence the compound’s biological and chemical activities. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(4-methylphenyl)(thiourea)]
- N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(2-methylphenyl)(thiourea)]
- N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-chlorophenyl)(thiourea)]
Uniqueness
N’,N’‘’-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(3-methylphenyl)(thiourea)] is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[1-[[4-[(3-methylphenyl)carbamothioylamino]pyrazol-1-yl]methyl]pyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8S2/c1-16-5-3-7-18(9-16)26-22(32)28-20-11-24-30(13-20)15-31-14-21(12-25-31)29-23(33)27-19-8-4-6-17(2)10-19/h3-14H,15H2,1-2H3,(H2,26,28,32)(H2,27,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIWPEWNKGVEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CN(N=C2)CN3C=C(C=N3)NC(=S)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dimethoxybenzoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4360575.png)
![2,4-dichloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4360580.png)
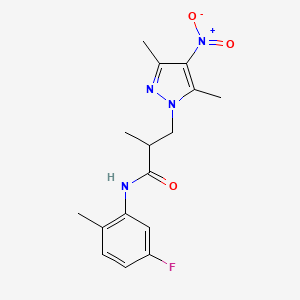
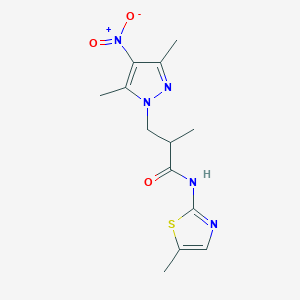

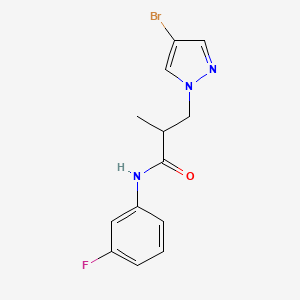
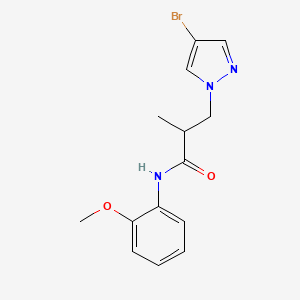
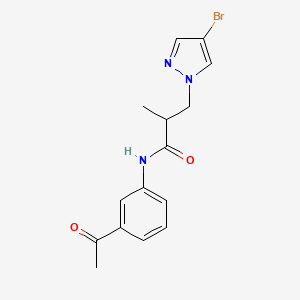
![3-(4-bromo-1H-pyrazol-1-yl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B4360625.png)
![7-(difluoromethyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4360634.png)
![ethyl 5-[4-(difluoromethoxy)-3-methoxyphenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4360641.png)
![ethyl 5-(4-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4360645.png)
